Carapin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carapin is a natural product compound extracted from plants such as Carapa procera, Carapa guyanensis, and Carapa indica. It is known for its antifungal, antibacterial, and wound healing properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Carapin is typically extracted from the seeds and bark of Carapa species through solvent extraction methods. The extraction process involves the use of organic solvents such as ethanol or methanol to isolate the active compounds. The crude extract is then subjected to chromatographic techniques to purify this compound.
Industrial Production Methods: In an industrial setting, the extraction of this compound can be scaled up using large-scale solvent extraction equipment. The process involves grinding the plant material, followed by solvent extraction, filtration, and concentration. The concentrated extract is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain this compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Carapin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique biological properties.
Scientific Research Applications
Carapin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in studying the mechanisms of natural product synthesis and reactions.
Biology: It is investigated for its role in modulating biological pathways and its potential as a bioactive compound.
Medicine: this compound’s antifungal and antibacterial properties make it a candidate for developing new therapeutic agents.
Industry: this compound is explored for its potential use in the cosmetic and pharmaceutical industries due to its wound healing properties.
Mechanism of Action
Carapin exerts its effects by activating pregnane X receptor (PXR) and constitutive androstane receptor (CAR). These receptors are transcriptional factors that regulate the expression of genes involved in drug metabolism and inflammation . Activation of PXR and CAR by this compound induces the expression of drug-metabolizing enzymes and inhibits the expression of inflammatory mediators in response to lipopolysaccharide (LPS) .
Comparison with Similar Compounds
Santonin: Known for its anthelmintic properties.
Isokobusone: Exhibits similar activation of PXR and CAR.
Carapin stands out due to its unique combination of antifungal, antibacterial, and wound healing properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C27H32O7 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-9-en-16-yl]acetate |
InChI |
InChI=1S/C27H32O7/c1-25(2)19(12-20(28)32-5)27(4)17-6-8-26(3)18(15(17)10-16(22(25)30)23(27)31)11-21(29)34-24(26)14-7-9-33-13-14/h7,9,11,13,15-17,19,24H,6,8,10,12H2,1-5H3/t15?,16-,17?,19-,24-,26+,27+/m0/s1 |
InChI Key |
SWTDXMBCOHIACK-HJFYQMTDSA-N |
Isomeric SMILES |
C[C@@]12CCC3C(C1=CC(=O)O[C@H]2C4=COC=C4)C[C@@H]5C(=O)[C@]3([C@H](C(C5=O)(C)C)CC(=O)OC)C |
Canonical SMILES |
CC1(C(C2(C3CCC4(C(OC(=O)C=C4C3CC(C1=O)C2=O)C5=COC=C5)C)C)CC(=O)OC)C |
Synonyms |
carapin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.